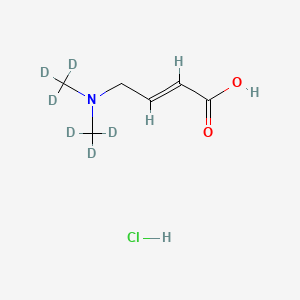

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester, also known as (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester or simply (Z)-2-MTA, is a synthetic compound used in scientific research. It is a derivative of the amino acid methionine and is commonly used in biochemical and physiological studies. This compound is of particular interest because of its ability to interact with proteins in a variety of ways, including protein-protein interactions and protein-ligand interactions.

Scientific Research Applications

Chemical Synthesis and Analysis

Compounds like "(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester" are often subjects of study in the development of new synthetic methodologies. For example, the synthesis of fatty acid methyl esters has been extensively reviewed, highlighting methods for their preparation for gas chromatography analysis. Rapid and reliable procedures for methoxide-catalysed methanolysis of fats and oils demonstrate the importance of such compounds in analytical chemistry (Bannon et al., 1982).

Biopolymer Modification

Research into the chemical modification of biopolymers, like xylan, through ethers and esters formation indicates the potential of using similar thiazolyl methoxyiminoacetic acid derivatives. These modifications aim to produce materials with specific properties, such as increased solubility or altered mechanical strength, for applications in drug delivery or as biodegradable plastics (Petzold-Welcke et al., 2014).

Pharmaceutical Impurities and Synthesis

The study of pharmaceutical impurities, including those related to proton pump inhibitors like omeprazole, underlines the significance of precise synthetic routes. These investigations help in understanding the formation of impurities during drug synthesis and their potential effects on drug safety and efficacy (Saini et al., 2019).

Advanced Material Applications

Compounds with specific functional groups, including thiazolyl and methoxyimino groups, are explored for creating advanced materials. For instance, the synthesis of esters from unsaturated phytogenic substrates using palladium catalysts highlights the exploration of renewable resources for producing industrially valuable chemicals (Sevostyanova & Batashev, 2023).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester involves the conversion of 2-aminothiazole to the desired compound through a series of reactions.", "Starting Materials": [ "2-aminothiazole", "Trityl chloride", "Sodium hydride", "Methanol", "Acetic anhydride", "Deuterium oxide" ], "Reaction": [ "Step 1: Protection of the amine group in 2-aminothiazole by reacting with trityl chloride in the presence of sodium hydride to form 2-tritylaminothiazole.", "Step 2: Methylation of the amino group in 2-tritylaminothiazole using methyl iodide and sodium hydride to form 2-tritylaminothiazole methyl ether.", "Step 3: Conversion of the methyl ether to the corresponding carboxylic acid by reacting with a mixture of methanol and acetic anhydride in the presence of sulfuric acid.", "Step 4: Conversion of the carboxylic acid to the methyl ester by reacting with methanol and sulfuric acid.", "Step 5: Deuteration of the methyl ester using deuterium oxide to obtain (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester." ] } | |

CAS RN |

1331643-08-3 |

Product Name |

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester |

Molecular Formula |

C26H23N3O3S |

Molecular Weight |

460.566 |

IUPAC Name |

methyl (2Z)-2-(trideuteriomethoxyimino)-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |

InChI |

InChI=1S/C26H23N3O3S/c1-31-24(30)23(29-32-2)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,27,28)/b29-23-/i2D3 |

InChI Key |

NVIWFRIOSCYADR-RBKBETQPSA-N |

SMILES |

COC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

synonyms |

2-[(Z)-Methoxyimino]-2-[2-(tritylamino)thiazol-4-yl]acetic Acid-d3 Methyl Ester; (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid-d3 Methyl Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dihydro-6H-[1,2,3]triazolo[4,5-b]pyridin-6-one](/img/structure/B590170.png)

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)